![molecular formula C21H22F5NO8 B608841 Mal-PEG4-PFP CAS No. 1415800-42-8](/img/structure/B608841.png)
Mal-PEG4-PFP
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Overview
Description
Mal-PEG4-PFP is a PEG linker containing maleimide and PFP moieties . Maleimide is thiol-reactive and reacts between pH 6.5 and 7.5 to form thiol ester bonds . The PFP moiety is amine-reactive and is less susceptible to undergoing hydrolysis . The hydrophilic PEG linker increases the water solubility of a compound in aqueous media .
Molecular Structure Analysis
The molecular formula of Mal-PEG4-PFP is C21H22F5NO8 . It has a molecular weight of 511.4 g/mol .Chemical Reactions Analysis
Mal-PEG4-PFP is a linker used in bio-conjugation . The maleimide group reacts specifically with a thiol group to form a covalent C-S bond, enabling the bioconjugation with thiol-bearing molecules .Physical And Chemical Properties Analysis
Mal-PEG4-PFP is a solid powder . It is soluble in DMSO . It should be stored at 2-8°C for short term (days to weeks) or -20°C for long term (months to years) .Scientific Research Applications
Bioconjugation
Mal-PEG4-PFP is a PEG linker with maleimide and PFP moieties . Maleimides are thiol reactive between pH 6.5 and 7.5, forming thiolester bonds . This property makes Mal-PEG4-PFP a valuable tool in bioconjugation, where it can be used to link biomolecules together.
Proteomics Research
Mal-PEG4-PFP is used in proteomics research . The PFP moiety is amine reactive and forms stable amide bonds , which can be useful in the study of proteins and their functions.
Increasing Solubility
The hydrophilic PEG linker increases the water solubility of a compound in aqueous environments . This can be particularly useful in drug delivery, where increasing the solubility of a drug can improve its bioavailability.
Stability Enhancement
PFP was found to be less susceptible toward hydrolysis than other amine reactive groups . This means that compounds linked with Mal-PEG4-PFP may have increased stability, which can be beneficial in various research and industrial applications.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F5NO8/c22-16-17(23)19(25)21(20(26)18(16)24)35-15(30)3-5-31-7-9-33-11-12-34-10-8-32-6-4-27-13(28)1-2-14(27)29/h1-2H,3-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSVXFAIAZKWST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F5NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101106638 |
Source
|
Record name | 4,7,10,13-Tetraoxapentadecanoic acid, 15-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-, 2,3,4,5,6-pentafluorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101106638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mal-PEG4-PFP | |
CAS RN |
1415800-42-8 |
Source
|
Record name | 4,7,10,13-Tetraoxapentadecanoic acid, 15-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-, 2,3,4,5,6-pentafluorophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1415800-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7,10,13-Tetraoxapentadecanoic acid, 15-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-, 2,3,4,5,6-pentafluorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101106638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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